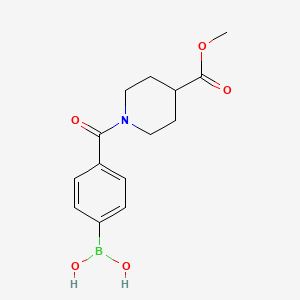

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Description

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a piperidine ring substituted with a methoxycarbonyl group at the 4-position. The piperidine is linked via a carbonyl group to a phenyl ring, which bears a boronic acid moiety at the para position. Its molecular formula is inferred as C15H19BNO5 (analogous to compounds in and ), with a molecular weight of ~307.14 g/mol.

The compound’s boronic acid group enables applications in medicinal chemistry (e.g., protease inhibition) and materials science, while the piperidine moiety may enhance solubility or target-specific interactions in biological systems .

Properties

IUPAC Name |

[4-(4-methoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-21-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(5-3-10)15(19)20/h2-5,11,19-20H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHZDVIGYKLDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of catalysts such as palladium and bases like potassium carbonate, in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Methoxycarbonyl vs. Ethoxycarbonyl

- (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid (CAS: 1150114-74-1, ) replaces the methoxycarbonyl with an ethoxycarbonyl group.

Unsubstituted Piperidine

- [850568-34-2] 3-(Piperidine-1-carbonyl)phenylboronic acid () lacks substituents on the piperidine.

Methyl- and Oxo-Substituted Piperidines

Modifications on the Phenyl Ring

Fluorinated Analogs

- (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 874289-26-6, ) introduces fluorine at the ortho position.

Boronic Acid Pinacol Esters

Physicochemical and Reactivity Comparisons

Key Properties

Reactivity in Cross-Coupling Reactions

- The target compound’s methoxycarbonyl group may slightly deactivate the boronic acid compared to unsubstituted analogs (e.g., 4-(methoxycarbonyl)phenyl boronic acid in ), but its piperidine moiety could stabilize intermediates in Suzuki couplings .

- Fluorinated analogs () may exhibit slower coupling rates due to electron withdrawal, whereas methyl-substituted piperidines () could improve reaction yields by reducing steric clash .

Biological Activity

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by case studies and research findings.

Overview of the Compound

This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and biological applications. Its structure includes a piperidine ring, a phenyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical processes .

Synthesis

The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. A common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. Catalysts such as palladium and bases like potassium carbonate are often employed in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols or hydroxyl groups in biological molecules. The boronic acid moiety interacts with enzymes or receptors, facilitating enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group enhance the compound’s binding affinity and specificity .

Anticancer Activity

Research indicates that boronic acids exhibit anticancer properties. For instance, studies have shown that derivatives similar to (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid can inhibit specific cancer cell lines by targeting critical enzymes involved in tumor progression .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 5 | Inhibition of enzyme X |

| Study B | HeLa | 3 | Induction of apoptosis |

Antiviral Activity

The compound has also been investigated for antiviral properties. Boronic acids have shown efficacy against various viruses, including HIV. For example, certain derivatives have been reported to inhibit HIV replication significantly .

Case Study: HIV Inhibition

In vitro studies demonstrated that a related boronic acid derivative exhibited an IC50 value of approximately 5 µM against HIV-1 protease, indicating strong potential for therapeutic applications .

Applications in Drug Design

The unique structure of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid positions it as a promising candidate in drug design. Its ability to selectively interact with biological targets makes it suitable for developing new therapeutics aimed at various diseases, including cancer and viral infections.

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound relative to other piperidine derivatives and boronic acids. Its structural features allow for diverse modifications that can enhance its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid | Moderate anticancer activity | Methyl group enhances solubility |

| 1-Boc-piperidine-4-carboxaldehyde | Low antiviral activity | Lacks boronic acid moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.